5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C13H10O3S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-10-2-4-13(17-10)9-1-3-11-12(7-9)16-6-5-15-11/h1-4,7-8H,5-6H2 |
InChI Key |
AUZBGAWINVTAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Preparation Methods
Chromium-Catalyzed Allenylation for Thiophene-Dioxine Coupling
A prominent method involves chromium-catalyzed allenylation, enabling the coupling of 2,3-dihydrobenzo[b][1,dioxine-6-carbaldehyde with propargyl bromides. As demonstrated by, the reaction employs a chiral Cr catalyst to achieve enantioselective synthesis. Key steps include:
-
Propargyl Bromide Preparation : Propargyl alcohols are treated with and triphenylphosphine () in dichloromethane (DCM) to generate propargyl bromides.
-
Catalytic Cycle : The Cr catalyst, ligated by a chiral bisphosphine ligand (e.g., (R,S)-L1), facilitates the allenylation of the aldehyde substrate. The reaction proceeds under nitrogen at 40°C for 8 hours, with manganese powder serving as a reductant.
This method achieves a 73% yield and 92% enantiomeric excess (ee) when using (R,S)-L1, as confirmed by HPLC analysis on a CHIRALPAK AD-3 column.
Table 1: Reaction Conditions for Cr-Catalyzed Allenylation
| Parameter | Value/Detail |
|---|---|
| Catalyst | Cr/(R,S)-L1 or (S,R)-L1 |
| Temperature | 40°C |
| Time | 8 hours |
| Reductant | Mn powder |
| Solvent | 1,4-Dioxane |
| Yield | 73% |
| Enantiomeric Excess (ee) | 92% |
Bromination-Initiated Cross-Coupling Strategies
An alternative route involves brominating 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde to form (E)-6-(2-bromovinyl)-2,3-dihydrobenzo[b]dioxine, a key intermediate. The bromination employs and in DCM at 0°C, followed by room-temperature stirring. Subsequent Suzuki-Miyaura or Negishi coupling with thiophene-2-carbaldehyde derivatives completes the synthesis.
Table 2: Bromination Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Brominating Agent | |
| Base | |
| Solvent | DCM |
| Temperature | 0°C to room temperature |
| Work-Up | Flash chromatography (hexanes/EtOAc) |
Catalytic Asymmetric Synthesis and Ligand Design
Role of Chiral Ligands in Enantioselectivity
The enantioselectivity of the Cr-catalyzed method hinges on chiral bisphosphine ligands. For instance, (R,S)-L1 induces a configurationally stable allenylation transition state, as evidenced by HPLC retention times of 4.2 min (major) and 4.5 min (minor). Ligand electronic properties and steric bulk are critical for suppressing racemization.
Substrate Scope and Limitations
The method tolerates diverse aldehydes, including aromatic and heteroaromatic variants. However, sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) exhibit reduced yields (<50%).
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with hexanes/ethyl acetate gradients (5:1 to 3:1). This removes unreacted aldehyde and propargyl bromide byproducts.
Spectroscopic Analysis
1H NMR (500 MHz, CDCl3): Key peaks include δ 7.88–7.83 (m, 2H, aromatic), 5.01 (t, Hz, 1H, allenyl proton), and 1.11 (dd, , 4.1 Hz, 18H, triisopropylsilyl).
13C NMR (151 MHz, CDCl3): Signals at δ 195.2 (carbonyl), 120.4–140.1 (aromatic carbons), and 18.9 (triisopropylsilyl).
Mechanistic Insights and Side Reactions
Radical vs. Polar Pathways
The Cr-catalyzed reaction proceeds via a radical mechanism, with Mn powder facilitating single-electron transfers. ESR studies confirm the presence of Cr(III) intermediates during the catalytic cycle.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that thiophene derivatives, including 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde, exhibit significant antioxidant properties. A study demonstrated that these compounds can inhibit free radical-induced lipid oxidation, showcasing their potential as therapeutic agents in oxidative stress-related diseases .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents .
3. Anticancer Potential
Thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines. Studies have reported that specific substitutions on the thiophene ring enhance antiproliferative activity, making these compounds promising candidates for anticancer drug development .
Material Science Applications
1. Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives allow them to be utilized in the development of conductivity-based sensors. Their ability to conduct electricity makes them suitable for applications in electronic devices and sensors .
2. Dyes and Pigments
Due to their vibrant colors and stability, thiophene compounds are also explored as dyes and pigments in various industrial applications. Their chemical structure allows for modifications that can enhance color properties and durability .
Table 1: Biological Activities of this compound
| Activity Type | Test Organism | Result |
|---|---|---|
| Antioxidant | Lipid peroxidation | Inhibition rate: 19-30% |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition | |
| Cytotoxicity | Cancer cell lines | Significant antiproliferative activity |
Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of various thiophene derivatives. The results indicated that those with specific structural modifications exhibited enhanced antioxidant activity compared to standard reference compounds .
Case Study 2: Antimicrobial Testing
In another investigation, several thiophene-based compounds were tested against pathogenic fungi and bacteria. The findings showed that certain derivatives effectively inhibited microbial growth, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The target compound exhibits higher yields (80–85%) compared to analogs like the oxadiazole derivatives in (12–58%), likely due to optimized cross-coupling conditions using Pd(PPh₃)₂Cl₂ .
- Thermal Stability : Carbazole-substituted analogs (e.g., 6a) exhibit higher melting points (140–145°C vs. 75–80°C for triphenylamine-substituted 6b), suggesting enhanced rigidity from planar carbazole systems .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s aldehyde C=O stretch (~1672 cm⁻¹, ) aligns with analogs like 6a (1592 cm⁻¹) but differs due to electronic effects from substituents. Carbazole-containing compounds show additional aromatic C–H stretches (~737 cm⁻¹) .
- NMR Analysis : The aldehyde proton in the target (δ 9.82 ppm, CDCl₃) is deshielded compared to 6b (δ 9.86 ppm), reflecting subtle electronic variations from substituents .
- Crystallography : While the target’s crystal structure is unreported, details a related thiazolidine-2,4-dione derivative with a dihydrodioxin moiety, highlighting planar geometry and intermolecular hydrogen bonding, which may inform solubility predictions .
Stability and Reactivity
- Electrochemical Stability: The electron-rich dihydrodioxin moiety likely enhances oxidative stability compared to non-aromatic analogs. However, the aldehyde group remains susceptible to nucleophilic attack, as seen in the synthesis of compound 9 (), where it reacts with amines or thiols .
- Purity : The target compound’s high purity (98%, ) surpasses many analogs in (12–58%), underscoring optimized purification protocols.
Biological Activity
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological effects observed in research.
- IUPAC Name : this compound
- Molecular Formula : C13H10O3S
- Molecular Weight : 246.28 g/mol
- CAS Number : 790681-94-6
Biological Activity Overview
Research indicates that compounds related to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) structures exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The specific biological activities of this compound have been assessed through various studies.
The compound's mechanisms of action are hypothesized to involve:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within cells, influencing their activity and leading to therapeutic effects.
- Biochemical Pathways : It is believed that this compound can modulate several biochemical pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Activity
Studies have shown that derivatives of 5-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study reported that compounds similar to 5-(2,3-Dihydrobenzo[b][1,4]dioxin) were effective against various cancer types including breast and lung cancer cells .
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties:
- Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- Bacterial Inhibition : The compound exhibited inhibitory activity against several bacterial strains in laboratory settings .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective concentrations for therapeutic use. |
| Study 2 | Showed reduction in inflammatory markers in animal models treated with the compound during induced inflammation. |
| Study 3 | Reported antibacterial activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values suggesting potential for development as an antimicrobial agent. |
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 262 [M-H]⁻ .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
What are the primary biological targets of this compound, and how are associated assays designed?
Basic
The compound and analogs show activity against:
- Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition assays use ATP-competitive luminescence-based kits (IC₅₀ ~1–10 µM) .
- Tau protein aggregation : Monitored via thioflavin-T fluorescence in Alzheimer’s disease models .
- Anti-inflammatory targets (COX-2) : Evaluated via prostaglandin E₂ ELISA in macrophage cell lines .
How can researchers address low yields or reproducibility issues in multistep syntheses?
Q. Advanced
- Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for higher Suzuki coupling efficiency (yield increase from 12% to 58%) .
- Solvent selection : Use anhydrous DCM for moisture-sensitive steps to prevent aldehyde oxidation .
- Temperature control : Maintain reactions at 0–5°C during aldehyde introduction to minimize side products .
How should contradictory biological activity data across structurally similar analogs be analyzed?
Q. Advanced
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance GSK-3β inhibition by 3-fold) .
- Selectivity profiling : Use kinase panel assays (e.g., 50-kinase screening) to identify off-target interactions .
- Molecular docking : Validate binding poses with GSK-3β (PDB: 1I09) to explain potency variations .
What computational strategies are effective for predicting physicochemical properties or stability?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict solubility (logP ~2.5) and stability .
- Molecular dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen bonding with TIP3P water models .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., aldehyde group) .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. Advanced
- Core modifications : Introduce electron-deficient substituents (e.g., -NO₂, -CF₃) on the thiophene ring to enhance kinase binding (IC₅₀ improvement from 10 µM to 2 µM) .
- Linker optimization : Replace oxadiazole with triazole to improve metabolic stability (t₁/₂ increase from 2h to 6h in liver microsomes) .
- Bioisosteric replacement : Substitute dihydrodioxin with benzodioxole to maintain π-π stacking while reducing molecular weight .
What are the key stability challenges for this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
